Miridesap

概要

説明

Miridesapは、血清アミロイドP成分(SAP)を枯渇させることが知られている低分子化合物です。アミロイドーシスやアルツハイマー病などの疾患の治療における潜在的な可能性が調査されています。この化合物はマーク・ペピス卿教授によって開発され、アルツハイマー病の進行を遅らせるための臨床試験で有望な結果を示しています .

準備方法

Miridesapは、特定のアミノ酸を結合させる一連の化学反応によって合成されます。合成経路には通常、次の手順が含まれます。

中間体の形成: 最初のステップは、ヘキサン二酸とプロリン誘導体を反応させることによる中間体の調製です。

カップリング反応: 次に、中間体を別のプロリン誘導体と結合させて、最終生成物であるthis compoundを形成します。

精製: 粗生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製して、純粋なthis compoundを取得します.

This compoundの工業的生産方法は、合成経路のスケールアップと、反応条件が最大収量と純度のために最適化されていることを保証することを含みます。これには、温度、圧力、反応時間などのパラメータを制御することが含まれます。

3. 化学反応の分析

This compoundは、次のものを含むいくつかの種類の化学反応を受けます。

酸化: this compoundは、特定の条件下で酸化されて酸化された誘導体を形成します。

還元: この化合物は還元反応も受けることができ、還元された生成物が形成されます。

置換: this compoundは、特定の官能基が他の基で置換される置換反応に参加することができます。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります .

4. 科学研究への応用

This compoundは、次のものを含む幅広い科学研究への応用があります。

化学反応の分析

Miridesap undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.

Substitution: this compound can participate in substitution reactions where specific functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Systemic Amyloidosis

Miridesap has been primarily studied for its efficacy in treating systemic amyloidosis, a condition characterized by the accumulation of misfolded proteins in organs. In a phase 1 clinical trial, this compound was administered alongside dezamizumab (an anti-SAP monoclonal antibody) to patients with various forms of amyloidosis (including AL, AA, and ATTR). Results indicated that 17 out of 23 patients responded positively to treatment, with notable reductions in amyloid deposits observed in imaging studies .

Key Findings:

- Study Type: Phase 1 clinical trial

- Patient Population: 23 patients with systemic amyloidosis

- Response Rate: 74% (17 patients)

- Outcome: Progressive removal of amyloid deposits from organs such as the liver and kidney.

Alzheimer's Disease

Recent studies have initiated investigations into the potential use of this compound for treating Alzheimer's disease. The DESPIAD study aims to assess whether removing SAP from the brain can benefit patients with mild Alzheimer's. Participants are randomly assigned to receive either this compound or a placebo, with evaluations conducted over a 14-month period .

Study Overview:

- Objective: Evaluate efficacy in Alzheimer’s disease

- Duration: 14 months

- Administration: Three injections per day

- Expected Outcomes: Improvement in cognitive function and reduction of SAP-related neurotoxicity.

Case Study 1: Efficacy in Systemic Amyloidosis

A cohort study involving patients treated with this compound and dezamizumab showed that after three cycles of treatment, significant reductions in serum amyloid levels were correlated with improvements in organ function. Notably, sustained responders demonstrated long-term benefits, while others showed declining responses over time .

| Patient ID | Initial Diagnosis | Treatment Cycles | Response Type | Organ Improvement |

|---|---|---|---|---|

| 001 | AL Amyloidosis | 3 | Sustained | Liver |

| 002 | ATTR | 2 | Declining | Kidney |

| 003 | AA | 3 | Sustained | Heart |

Case Study 2: Alzheimer's Disease Pilot Study

In the DESPIAD study, early results indicated that participants receiving this compound experienced lower levels of SAP accumulation in cerebrospinal fluid compared to those on placebo. This suggests a potential neuroprotective effect that warrants further investigation .

| Participant ID | Group | SAP Level Change | Cognitive Assessment Score |

|---|---|---|---|

| A01 | This compound | -30% | Improved |

| A02 | Placebo | +5% | No change |

作用機序

Miridesapは、循環する血清アミロイドP成分に結合し、肝臓で急速にクリアされる複合体を形成することによってその効果を発揮します。このSAPの枯渇は、組織におけるアミロイド沈着の形成を減少させます。This compoundの分子標的はSAPであり、その作用機序に関与する経路は、体からアミロイド沈着をクリアすることに関連しています .

6. 類似の化合物との比較

This compoundは、SAPを枯渇させ、アミロイド沈着の除去を促進する能力においてユニークです。類似の化合物には次のものがあります。

デザミズマブ: アミロイド沈着上のSAPを標的とする抗SAPモノクローナル抗体であり、アミロイドの除去を誘発します.

GSK294: 経口投与可能なthis compoundのプロドラッグであり、同様の薬理学的特性を示しますが、経口バイオアベイラビリティが向上しています.

これらの化合物と比較して、this compoundは、その特定の作用機序、およびSAPを枯渇させ、アミロイドクリアランスを促進するその有効性により際立っています。

類似化合物との比較

Miridesap is unique in its ability to deplete SAP and facilitate the removal of amyloid deposits. Similar compounds include:

Dezamizumab: An anti-SAP monoclonal antibody that targets SAP on amyloid deposits, triggering amyloid removal.

Compared to these compounds, this compound stands out due to its specific mechanism of action and its effectiveness in depleting SAP and promoting amyloid clearance.

生物活性

Miridesap, also known as CPHPC (Cyclic Pentapeptide Hydroxyproline-Cyclic Peptide), is a compound recognized for its unique ability to deplete serum amyloid P component (SAP). This biological activity positions it as a potential therapeutic agent in the treatment of systemic amyloidosis and related conditions. The following sections will delve into the biological activity of this compound, including its mechanisms, pharmacokinetics, and clinical implications.

Biological Mechanism

Depletion of Serum Amyloid P Component (SAP)

this compound functions by binding to SAP, a protein that stabilizes amyloid fibrils in tissues. By depleting SAP levels, this compound facilitates the clearance of amyloid deposits, which is critical in conditions like cardiac amyloidosis. This mechanism has been validated through various studies demonstrating significant reductions in circulating SAP levels following treatment with this compound .

Key Findings from Research Studies

- Preclinical Studies : Initial studies indicated that this compound effectively reduces SAP levels in animal models. A notable study demonstrated that administration of this compound led to a substantial decrease in plasma SAP concentrations, correlating with reduced amyloid burden .

- Clinical Trials : In a Phase 2 clinical trial involving patients with cardiac amyloidosis, this compound was administered to evaluate its safety and efficacy. Results indicated a promising pharmacodynamic profile with significant depletion of SAP observed post-treatment .

Pharmacokinetics and Administration

This compound exhibits low oral bioavailability, necessitating parenteral administration. However, a pro-drug variant, GSK3039294 (GSK294), has been developed to enhance oral bioavailability while maintaining the pharmacological properties of this compound. Key pharmacokinetic findings include:

- Stability and Solubility : GSK294 demonstrated high solubility and stability in simulated gastric and intestinal fluids, indicating its potential for effective oral delivery .

- Bioavailability : Following administration of GSK294 at 600 mg once daily for seven days in human subjects, pharmacodynamically active concentrations of this compound were achieved with sustained depletion of plasma SAP .

Table 1: Pharmacokinetic Profile of GSK294

| Parameter | Value |

|---|---|

| Solubility | High |

| Stability in Gastric Fluid | Stable |

| Oral Bioavailability | Achieved |

| Plasma SAP Depletion | Significant |

Case Study 1: Cardiac Amyloidosis

In a notable case study involving patients with cardiac amyloidosis treated with this compound:

- Objective : To assess the efficacy of this compound in reducing cardiac amyloid burden.

- Results : Patients exhibited significant reductions in cardiac biomarkers associated with amyloid deposits following treatment. Imaging studies confirmed decreased myocardial uptake of tracers associated with amyloid presence .

Case Study 2: Safety Assessment

A Phase 2 study focused on the safety profile of this compound revealed:

特性

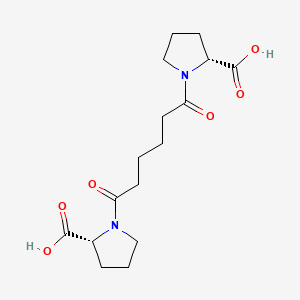

IUPAC Name |

(2R)-1-[6-[(2R)-2-carboxypyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O6/c19-13(17-9-3-5-11(17)15(21)22)7-1-2-8-14(20)18-10-4-6-12(18)16(23)24/h11-12H,1-10H2,(H,21,22)(H,23,24)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLAWYIBLZNRFZ-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CCCCC(=O)N2CCCC2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)CCCCC(=O)N2CCC[C@@H]2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176996 | |

| Record name | Miridesap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224624-80-0 | |

| Record name | CPHPC | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224624-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miridesap [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224624800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Miridesap | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13087 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Miridesap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-1-[6-[R-2-CARBOXY-PYRROLIDIN-1-YL]-6-OXO-HEXANOYL] PYRROLIDINE-2-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRIDESAP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO97N24A47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of CPHPC (Miridesap)?

A1: CPHPC (this compound) is a small molecule drug designed to specifically target serum amyloid P component (SAP). [, , ] It achieves this by cross-linking pairs of SAP pentamers in the bloodstream, forming decameric complexes. [, ] These complexes are then rapidly cleared from the circulation, effectively depleting serum SAP levels. [, , ]

Q2: Why is depleting serum amyloid P component (SAP) therapeutically relevant?

A2: SAP is a universal constituent of amyloid deposits, which are pathological protein aggregates implicated in various diseases, including systemic amyloidosis and Alzheimer's disease. [, , , , , ] SAP is believed to contribute to amyloid formation and persistence, potentially exacerbating disease progression. [, , ] Therefore, depleting SAP is a promising therapeutic strategy for these conditions.

Q3: What is the significance of CPHPC's ability to deplete SAP from the cerebrospinal fluid (CSF)?

A3: CPHPC's ability to reduce SAP levels in the CSF is particularly important for its potential application in treating neurodegenerative diseases like Alzheimer's disease. [, , ] The presence of SAP in the brain is associated with amyloid plaques and neurofibrillary tangles, hallmark lesions of Alzheimer's disease. [, ]

Q4: Has CPHPC demonstrated efficacy in removing amyloid deposits in preclinical or clinical settings?

A4: Yes, preclinical studies in mouse models of Alzheimer's disease have shown that CPHPC administration leads to the removal of human SAP from both intracerebral and cerebrovascular amyloid deposits. [] This finding provided crucial validation for the subsequent "Depletion of Serum Amyloid P component in Alzheimer's disease (DESPIAD)" clinical trial. [] Furthermore, clinical trials have demonstrated that CPHPC, in conjunction with the anti-SAP antibody dezamizumab, effectively clears amyloid deposits from various organs, including the liver, spleen, and kidneys, in patients with systemic amyloidosis. [, , , ]

Q5: How does the structure of CPHPC facilitate its interaction with SAP?

A5: CPHPC is a bis(D-proline) compound that exhibits a specific binding affinity for SAP. [, , ] While the exact structural details of the interaction are complex, studies using X-ray crystallography have provided insights into the binding mode. [, ] These studies revealed that CPHPC cross-links pairs of SAP pentamers, forming decameric complexes. [, ] The preferred binding of specific CPHPC isomers to SAP has also been characterized. []

Q6: What are the implications of CPHPC's target-mediated drug disposition?

A6: A target-mediated drug disposition model has been developed for CPHPC, incorporating factors such as gender, renal function, total amyloid load, and presence of hepatic amyloid. [] This model accurately predicts the exposure-response relationship of CPHPC in both healthy individuals and patients with systemic amyloidosis. [] Consequently, it enables the prediction of individualized dosing regimens, optimizing treatment efficacy and minimizing potential side effects. []

Q7: What is the current status of CPHPC in clinical development?

A7: CPHPC has been investigated in various clinical trials for the treatment of systemic amyloidosis and Alzheimer's disease. [, , , , , ] Initial studies demonstrated its safety and tolerability, paving the way for larger trials to assess its efficacy. [, , , , ] Currently, CPHPC is being evaluated in clinical trials as a potential disease-modifying therapy for Alzheimer's disease, aiming to reduce amyloid burden and slow disease progression. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。